molecular formula C11H12O B069672 1-(2-Methylcuban-1-yl)ethanone CAS No. 180067-47-4

1-(2-Methylcuban-1-yl)ethanone

Cat. No.: B069672
CAS No.: 180067-47-4
M. Wt: 160.21 g/mol
InChI Key: SNODGDCEQSNWPX-UHFFFAOYSA-N
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Description

1-(2-Methylcuban-1-yl)ethanone is a cubane-based ketone characterized by a rigid cubane scaffold (a cube-shaped hydrocarbon) substituted with a methyl group at the 2-position and an acetyl group at the 1-position.

Properties

CAS No.

180067-47-4

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-(2-methylcuban-1-yl)ethanone

InChI

InChI=1S/C11H12O/c1-3(12)11-8-5-4-6(8)10(11,2)7(4)9(5)11/h4-9H,1-2H3

InChI Key

SNODGDCEQSNWPX-UHFFFAOYSA-N

SMILES

CC(=O)C12C3C4C1C5C4C3C25C

Canonical SMILES

CC(=O)C12C3C4C1C5C4C3C25C

Synonyms

Ethanone, 1-(2-methylpentacyclo[4.2.0.02,5.03,8.04,7]octyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic and Alicyclic Ethanones
Compound Substituent Position/Type Key Properties/Activities Synthesis Method Reference
1-(2-Methylcuban-1-yl)ethanone 2-Methylcubane High strain energy, potential thermal stability, unexplored bioactivity Likely via cubane functionalization
1-(2-Methylphenyl)ethanone 2-Methylphenyl LogP: ~2.1 (predicted), used in intermediates Friedel-Crafts acylation
1-(2-Methylcyclopentyl)ethanone 2-Methylcyclopentane Lower strain vs. cubane, stereoisomerism (trans-configuration) Cyclopentane derivatization
1-(3-Hydroxy-2-methoxyphenyl)ethanone 3-Hydroxy, 2-methoxy Antibacterial, antifungal (e.g., Saccharomyces cerevisiae) Schiff base condensation
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Indole-thioether Antimalarial (pIC50 = 8.2129 vs. chloroquine 7.5528) Claisen-Schmidt condensation

Key Observations :

  • Bioactivity: While cubane derivatives are understudied, aromatic ethanones (e.g., indole-thioethers) show potent antimalarial activity, suggesting that this compound could be optimized for similar targets .
Spectroscopic and Computational Data
  • NMR Trends: For 1-(2-Methylphenyl)ethanone, the acetyl group resonates at δ ~2.6 ppm (¹H) and ~208 ppm (¹³C) . Cubane’s symmetry may split signals into distinct patterns.
  • QSAR Predictions: Indolyl-ethanone derivatives with nitro/thio groups exhibit enhanced antimalarial activity via electron-withdrawing effects . Cubane’s electron-deficient nature could mimic these effects.

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